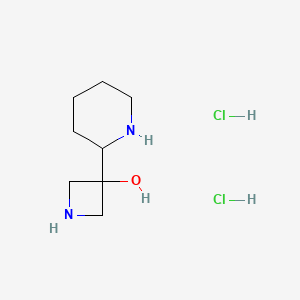
3-(2-Piperidyl)azetidin-3-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Piperidyl)azetidin-3-ol;dihydrochloride is a chemical compound that features a piperidine ring attached to an azetidin-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidyl)azetidin-3-ol;dihydrochloride typically involves the reaction of piperidine derivatives with azetidin-3-ol under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of hydrochloric acid can facilitate the formation of the dihydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
化学反応の分析
Types of Reactions
3-(2-Piperidyl)azetidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-(2-Piperidyl)azetidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(2-Piperidyl)azetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(2-Chloropyridin-3-yl)azetidin-3-ol dihydrochloride: Similar in structure but with a chloropyridine moiety instead of a piperidine ring.
Azetidin-3-ol hydrochloride: Lacks the piperidine ring but shares the azetidin-3-ol core.
Uniqueness
3-(2-Piperidyl)azetidin-3-ol;dihydrochloride is unique due to the presence of both the piperidine and azetidin-3-ol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
分子式 |
C8H18Cl2N2O |
|---|---|
分子量 |
229.14 g/mol |
IUPAC名 |
3-piperidin-2-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h7,9-11H,1-6H2;2*1H |
InChIキー |
VAGIWWOLNXKNOC-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2(CNC2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















